molecular formula C14H15F2N3O B6457415 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine CAS No. 2549001-64-9

6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine

Cat. No. B6457415
CAS RN: 2549001-64-9
M. Wt: 279.28 g/mol
InChI Key: HFTRQCSKSXNNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine, also known as DFMA, is a biochemically active compound that has been studied for its potential applications in scientific research. It is a member of the pyrimidine family, and is a heterocyclic organic compound with a nitrogen-containing six-membered ring structure. DFMA has been used in a variety of experiments, ranging from biological studies to pharmaceutical research.

Scientific Research Applications

6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, receptor binding, and drug metabolism. It has also been used to study the effects of drugs on the central nervous system, as well as to investigate the mechanisms of action of drugs on various biochemical and physiological processes. In addition, 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine has been used to study the pharmacokinetics of drugs, as well as to assess the toxicity of drugs.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. It is also believed to act as a receptor agonist, binding to certain receptors in the body and triggering a response.
Biochemical and Physiological Effects
6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2D6, which is involved in the metabolism of drugs. It has also been shown to inhibit the enzyme CYP3A4, which is involved in the metabolism of many drugs. In addition, 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine has been shown to increase the levels of serotonin in the brain, which can have an antidepressant effect.

Advantages and Limitations for Lab Experiments

The use of 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has a wide range of applications, making it a useful tool for studying various biochemical and physiological processes. However, there are some limitations to the use of 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine in lab experiments. It is toxic and can cause irritation to the skin and eyes. In addition, it is not soluble in water, so it must be dissolved in a polar solvent before use.

Future Directions

The potential applications of 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine are vast, and there are many future directions for research. One potential area of research is the development of new drugs based on 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine. Another potential area of research is the use of 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine to study the effects of drugs on the central nervous system. In addition, 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine could be used to investigate the mechanisms of action of drugs on various biochemical and physiological processes. Finally, further research could be done to investigate the toxicity of 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine and to develop methods for its safe use in lab experiments.

Synthesis Methods

6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine is synthesized through a series of reactions, beginning with the reaction of 2-methoxy-5-methylphenol and difluoromethyl isothiocyanate. The resulting product is then reacted with 2-methylpyrimidine-4-amine to produce 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine. The reaction is carried out in a polar solvent, such as dimethyl sulfoxide (DMSO). The reaction is usually conducted at temperatures between 0 and 25 degrees Celsius.

properties

IUPAC Name

6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O/c1-8-4-5-12(20-3)10(6-8)19-13-7-11(14(15)16)17-9(2)18-13/h4-7,14H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTRQCSKSXNNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine

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